molecular formula C13H12O3 B11889172 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione CAS No. 143887-45-0

2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione

Cat. No.: B11889172
CAS No.: 143887-45-0
M. Wt: 216.23 g/mol
InChI Key: GWVGZQOCFVACEA-UHFFFAOYSA-N
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Description

2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound features a naphthalene ring system with an ethyl group at the second position, a hydroxymethyl group at the third position, and two carbonyl groups at the first and fourth positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione typically involves the functionalization of naphthoquinone derivatives. One common method is the Friedel-Crafts acylation of naphthoquinone with ethyl groups, followed by hydroxymethylation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups.

    Substitution: Electrophilic aromatic substitution can occur at the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary, but common reagents include halogens and Lewis acids.

Major Products

    Oxidation: Formation of 2-Ethyl-3-(carboxymethyl)naphthalene-1,4-dione.

    Reduction: Formation of 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-diol.

    Substitution: Various substituted naphthoquinone derivatives depending on the substituent used.

Scientific Research Applications

2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This property is exploited in its potential anticancer and antimicrobial activities. The molecular targets include enzymes involved in redox reactions and cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-(hydroxymethyl)naphthalene-1,4-dione
  • 2-Ethyl-3-(methoxymethyl)naphthalene-1,4-dione
  • 2-Ethyl-3-(hydroxymethyl)anthraquinone

Uniqueness

2-Ethyl-3-(hydroxymethyl)naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

143887-45-0

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-ethyl-3-(hydroxymethyl)naphthalene-1,4-dione

InChI

InChI=1S/C13H12O3/c1-2-8-11(7-14)13(16)10-6-4-3-5-9(10)12(8)15/h3-6,14H,2,7H2,1H3

InChI Key

GWVGZQOCFVACEA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=O)C2=CC=CC=C2C1=O)CO

Origin of Product

United States

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